Encelin

Insecticidal activity Agricultural pest control Natural product biopesticide

Researchers screening eudesmanolides often encounter inconsistent potency across structural analogs, compromising assay reproducibility. Encelin (CAS 15569-50-3) eliminates this variability with rigorously documented, compound-specific activity profiles: • Insecticidal: LD₅₀ = 60 μg/larva-3.3-fold more potent than farinosin against lepidopteran pests • Anticancer: Patent-documented antiproliferative action against myeloid & lymphocytic leukemia cells • Antimycobacterial: MIC = 16 μg mL⁻¹ for SAR benchmarking Structurally defined α-methylene-γ-lactone pharmacophore. In stock for immediate global dispatch.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 15569-50-3
Cat. No. B094070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncelin
CAS15569-50-3
Synonymsencelin
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3
InChIInChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3
InChIKeyLXMUZMFQJGRVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encelin Procurement Guide


Encelin (CAS 15569-50-3, molecular formula C₁₅H₁₆O₃, molecular weight 244.29 g/mol) is a naturally occurring eudesmanolide-type sesquiterpene lactone [1]. It features an α-methylene-γ-lactone moiety essential for its biological activity and is isolated from plant species including Montanoa speciosa, Encelia actoni, Encelia asperifolia, Ferreyranthus fruticosus, and Saussurea parviflora (Asteraceae) [2]. The compound exists as a solid, is practically insoluble in water, and is classified as relatively neutral [3]. Encelin is structurally related to farinosin (dehydrofarinosin) and other eudesmanolides, with its full stereochemical designation being (3aR,4aR,8aS,9aR)-8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione [1].

Compound class Eudesmanolide sesquiterpene lactone
Key pharmacophore α-methylene-γ-lactone moiety
Sourcing context Plant-derived (Asteraceae); requires compound-specific identity verification

Why Encelin Cannot Be Substituted


Eudesmanolide sesquiterpene lactones exhibit pronounced structure-activity divergence driven by subtle stereochemical and substituent variations. Encelin contains an α-methylene-γ-lactone moiety that is critical for its bioactivity [1]. Direct comparative studies demonstrate that encelin shows significantly higher insecticidal potency than its close structural analog farinosin, and distinct antimycobacterial activity compared to 5α-epoxyalantolactone [2]. Even minor structural modifications—such as hydroxylation to form 3-hydroxyencelin—alter the compound's spectrum of activity and potency . Consequently, generic substitution with other eudesmanolides (e.g., farinosin, yomogin, alantolactone, or isoalantolactone) will not reproduce encelin's specific quantitative activity profile, making compound-specific procurement essential for reproducible research outcomes.

Encelin (target)
Contains α-methylene-γ-lactone; reported insecticidal and antifeedant activity profile.
Farinosin / other eudesmanolides
May lack α-methylene-γ-lactone or exhibit diverging potency; reported activity context differs significantly.
Encelin (target)
Documented morphogenetic disruption in dimorphic fungi.
Alantolactone / isoalantolactone
Fungal morphogenesis endpoint may not transfer; structural analog profile context-dependent.
Encelin (target)
Qualitative antileukemic cell proliferation inhibition reported in patent literature.
5α-Epoxyalantolactone
Different antimycobacterial potency; leukemia cell-model response may not replicate.

Encelin Quantitative Differentiation Evidence


Insecticidal Potency vs. Farinosin

In a direct head-to-head comparison, encelin exhibited substantially greater insecticidal potency than its close structural analog farinosin against Spodoptera littoralis (Noctuidae) larvae. Encelin demonstrated an LD₅₀ of 60 μg per larva (111 mg kg⁻¹) following injection into the haemolymph of final instar larvae, whereas farinosin showed an LD₅₀ of 200 μg per larva [1]. The study authors explicitly noted that encelin, which contains an α-methylene-γ-lactone moiety, was the most active compound encountered among the three major sesquiterpenes tested; the other two compounds (including farinosin) showed only weak activity [1].

Insecticidal potency
Head-to-head
Encelin LD₅₀ 60 µg/larva vs farinosin 200 µg/larva (Spodoptera littoralis injection model)
Supports insecticidal endpoint comparison
Reported 3.3-fold lower LD₅₀; data from single comparative study
Insecticidal activity Agricultural pest control Natural product biopesticide

Antimycobacterial Activity vs. 5α-Epoxyalantolactone

In a comparative antimycobacterial screening study, encelin and 5α-epoxyalantolactone (both eudesmanolide sesquiterpene lactones) were evaluated for activity against Mycobacterium tuberculosis. Encelin demonstrated a minimum inhibitory concentration (MIC) of 16 μg mL⁻¹, whereas 5α-epoxyalantolactone showed an MIC of 8 μg mL⁻¹—representing a 2-fold difference in potency . While 5α-epoxyalantolactone was more potent in this assay, the data establish that encelin possesses measurable antimycobacterial activity with a defined quantitative benchmark distinct from its structural analog.

Antimycobacterial MIC
Head-to-head
Encelin MIC 16 µg/mL; 5α-epoxyalantolactone MIC 8 µg/mL (M. tuberculosis in vitro)
Supports MIC endpoint context
2-fold difference; reported comparator context
Antimycobacterial activity Tuberculosis research Natural product antimicrobial

Antiproliferative Activity in Leukemia Cells

According to patent documentation (CN101797252A), encelin exhibits remarkable proliferation inhibitory action against cells of both acute and chronic myeloid leukemia and lymphocytic leukemia [1]. While specific IC₅₀ values for encelin against leukemia cell lines are not fully disclosed in accessible public sources, the patent explicitly claims encelin's utility in medicines for treating leukemia. Additional phytochemical studies report that encelin exhibits effective antitumor activity on L02 (human normal liver cells), SMMC-7721 (human hepatoma), and HO-8910 (human ovarian cancer) cell lines [2]. This antiproliferative profile distinguishes encelin from many other eudesmanolides that lack documented antileukemic activity claims.

Leukemia cell antiproliferation
Class-level
Patent claims remarkable proliferation inhibition against myeloid/lymphocytic leukemia cells; activity also reported on L02, SMMC-7721, HO-8910 lines
Supports cell-model endpoint review
Public IC₅₀ not disclosed; requires independent verification
Antileukemic activity Cancer research Hematological malignancy

Morphogenetic Disruption in Mucor rouxii

Encelin, isolated from Montanoa speciosa, was assayed for biocidal activity on fungal cells of Mucor rouxii. The results indicate that encelin has a determining action on growth and the morphogenetic process of fungal cells, causing decreased growth and changes in morphology [1]. While quantitative MIC or IC₅₀ values are not reported in the accessible abstracts, the study establishes that Mucor rouxii cells are susceptible to encelin and that the compound uniquely affects the morphogenetic transition in this dimorphic fungus—a characteristic not uniformly documented for all eudesmanolides.

Fungal morphogenesis
Class-level
Determining action on growth and morphogenetic process in Mucor rouxii; decreased growth and morphological changes observed
Supports morphogenesis endpoint monitoring
Quantitative MIC absent; data to verify
Antifungal activity Fungal morphogenesis Dimorphic fungi research

Antifeedant Activity vs. Farinosin

Encelin demonstrates quantifiable antifeedant activity against Spodoptera littoralis larvae, with deleterious effects attributed to both toxicity and antifeedant mechanisms [1]. In direct comparative studies, encelin (containing an α-methylene-γ-lactone moiety) was the most active compound encountered; the other two compounds tested (farinosin and an acid derivative) showed only weak activity [1]. While specific EC₅₀ and ED₅₀ values require accessing the full-text article, the study authors explicitly rank encelin as superior to farinosin and the acid derivative in both antifeedant and toxic endpoints.

Antifeedant ranking
Head-to-head
Most active compound among three major sesquiterpenes tested; farinosin and acid derivative showed only weak activity
Supports antifeedant endpoint review
Quantitative EC₅₀ not extracted; full-text review needed
Antifeedant activity Insect behavior Crop protection

Validated HPLC Quantification Method

A validated high-performance liquid chromatography (HPLC) method has been established for the quantitative determination of encelin in plant material (Saussurea licentiana). The method demonstrates excellent linearity over the range of 0.40–4.0 μg with a correlation coefficient r = 0.9999, and an average recovery rate of 102.2% with RSD = 0.83% (n = 5) [1]. This validated analytical protocol provides a ready-to-implement quality control framework for researchers requiring accurate encelin quantification, reducing method development time and ensuring reproducible measurements.

HPLC quantification
Method context
Validated HPLC method: linearity r=0.9999 (0.40–4.0 µg), recovery 102.2%, RSD 0.83% (n=5)
Supports analytical identity verification
Method developed for Saussurea licentiana plant matrix
Analytical method validation Quality control Quantitative phytochemistry

Encelin Recommended Applications


Botanical Insecticide Discovery & SAR

Encelin is the preferred eudesmanolide for insecticide discovery programs targeting lepidopteran pests. The compound's 3.3-fold greater insecticidal potency (LD₅₀ = 60 μg per larva) compared to farinosin, combined with its superior antifeedant activity ranking, makes it the most active candidate among the major sesquiterpenes from Encelia species for pest management research [1]. Researchers investigating α-methylene-γ-lactone pharmacophores or developing botanical insecticides should prioritize encelin over farinosin or other weakly active eudesmanolide analogs [1].

Antileukemic & Antitumor Screening

Encelin is indicated for anticancer drug discovery programs focused on hematological malignancies and solid tumors. Patent documentation (CN101797252A) claims remarkable proliferation inhibitory action against acute and chronic myeloid leukemia and lymphocytic leukemia cells, while independent phytochemical studies confirm effective antitumor activity on L02, SMMC-7721, and HO-8910 cell lines [2][3]. This antileukemic activity profile distinguishes encelin from many other eudesmanolides lacking such documented claims, narrowing candidate selection for procurement in cancer-focused natural product libraries.

Antimycobacterial Drug Discovery

Encelin provides a structurally defined eudesmanolide benchmark for antimycobacterial screening with a documented MIC of 16 μg mL⁻¹ against Mycobacterium tuberculosis . While 5α-epoxyalantolactone (MIC = 8 μg mL⁻¹) shows 2-fold greater potency, encelin serves as a valuable comparator compound for structure-activity relationship studies examining how eudesmanolide structural variations influence antimycobacterial efficacy. Researchers can procure encelin to establish baseline activity for this chemotype or to investigate mechanisms of action distinct from the more potent 5α-epoxyalantolactone.

Fungal Morphogenesis & Dimorphism Research

Encelin is uniquely suited for studies investigating fungal dimorphism and morphogenetic regulation. The compound exhibits a determining action on growth and morphogenetic processes in Mucor rouxii, causing both decreased growth and morphological changes [4]. This specific morphogenetic disruption activity distinguishes encelin from other eudesmanolides lacking documented effects on fungal dimorphism, making it the compound of choice for researchers studying yeast-to-hypha transitions, fungal developmental pathways, or screening for morphogenesis-targeting antifungal agents.

Application
Selection Property
Validation Focus
Lepidopteran pest insecticide screening
Eudesmanolide potency ranking
LD₅₀ endpoint validation
Leukemia cell proliferation studies
Cell-model response context
Antiproliferative endpoint review
Mycobacterial susceptibility screening
MIC endpoint review
Antimycobacterial potency comparison
Fungal dimorphism research
Morphogenetic disruption context
Morphology endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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